3-(5-Bromothiophen-2-yl)pyridine

Suzuki-Miyaura coupling Cross-coupling Oxidative addition

Researchers requiring a reliable heteroaryl bromide for cross-coupling often face inconsistent reactivity across suppliers. 3-(5-Bromothiophen-2-yl)pyridine provides a validated C-Br handle with optimal oxidative addition kinetics-intermediate between sluggish C-Cl and hyper-reactive C-I bonds-for efficient Suzuki-Miyaura, Stille, and Negishi couplings under mild conditions (60-80°C, 1-2 mol% Pd). • 3-Pyridyl-thiophene connectivity yields a cross-conjugated electronic motif suited for OLED and perovskite solar cell charge-transport materials. • Key intermediate in the patented synthesis of 5-(3-pyridyl)-2,2′-bithiophene photosensitizer for tachysterol-to-previtamin D₃ photoisomerization. • Available at 97% purity, eliminating in-house bromination and enabling reproducible materials synthesis.

Molecular Formula C9H6BrNS
Molecular Weight 240.12 g/mol
CAS No. 169050-05-9
Cat. No. B062525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Bromothiophen-2-yl)pyridine
CAS169050-05-9
Molecular FormulaC9H6BrNS
Molecular Weight240.12 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CC=C(S2)Br
InChIInChI=1S/C9H6BrNS/c10-9-4-3-8(12-9)7-2-1-5-11-6-7/h1-6H
InChIKeyGJBHIXTYLYHAQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Bromothiophen-2-yl)pyridine Overview


3-(5-Bromothiophen-2-yl)pyridine (CAS 169050-05-9), also known as 3-(5-bromo-2-thienyl)pyridine, is a heteroaryl bromide building block comprising a pyridine ring linked at the 3-position to a thiophene ring bearing a bromine atom at the 5-position . The compound has molecular formula C₉H₆BrNS and molecular weight 240.12 g/mol . The bromine substituent on the electron-rich thiophene ring serves as a reactive handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Stille, and Negishi couplings [1]. This compound is commercially available from multiple suppliers at purities typically ranging from 95% to 97% .

Heteroaryl bromide for Suzuki, Stille, and Negishi cross-coupling reactions
3-Pyridyl-thiophene scaffold for constructing extended π-conjugated systems
Commercially available; avoids in-house bromination steps

3-(5-Bromothiophen-2-yl)pyridine: Substitution Specificity


Generic substitution of 3-(5-bromothiophen-2-yl)pyridine with other halogenated thienylpyridine analogs is scientifically unsound due to three interdependent differentiation axes: (1) halogen identity dictates oxidative addition kinetics in palladium-catalyzed couplings, with C-Br bonds exhibiting reactivity intermediate between sluggish C-Cl and hyper-reactive C-I bonds [1]; (2) pyridine-thiophene connectivity (2-, 3-, or 4-position) alters both the electronic environment of the heterocycles and the regioselectivity of subsequent deprotonation or functionalization ; (3) the bromine substituent's presence versus absence fundamentally changes the compound's role from a terminal group to a reactive coupling handle for constructing extended π-conjugated systems [2]. These distinctions produce measurable, reproducible differences in reaction outcomes that directly impact synthetic route feasibility, yield optimization, and downstream material properties.

Halogen substitution (Cl or I) shifts oxidative addition kinetics and may alter coupling efficiency
Regioisomeric connectivity (2- or 4-pyridyl) changes electronic environment and directing effects
Absence of bromine removes cross-coupling handle, fundamentally changing synthetic role

3-(5-Bromothiophen-2-yl)pyridine: Comparative Evidence


C-Br Oxidative Addition Kinetics

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the reactivity order of aryl halides follows I > Br ≫ Cl, governed by the bond dissociation energy and oxidative addition kinetics. The C-Br bond in 3-(5-bromothiophen-2-yl)pyridine (bond dissociation energy approximately 80-85 kcal/mol for thienyl bromides) occupies the optimal reactivity window: it undergoes efficient oxidative addition with Pd(0) catalysts under mild conditions (room temperature to 80°C, 1-2 mol% Pd) while avoiding the premature decomposition and homocoupling side reactions that plague aryl iodides [1]. In contrast, the C-Cl bond in 3-(5-chlorothiophen-2-yl)pyridine (bond dissociation energy approximately 95-100 kcal/mol) requires elevated temperatures (>100°C), stronger bases, and often specialized electron-rich phosphine ligands to achieve comparable conversion, frequently resulting in lower yields or incomplete reactions [2].

C-Br Oxidative Addition Kinetics
Class-level
~10²–10³ × more reactive than C-Cl
C-Br reactivity supports coupling under mild conditions
C-I analogs may increase homocoupling side reactions
Suzuki-Miyaura coupling Cross-coupling Oxidative addition Heteroaryl halides

Regioselectivity: 3- vs. 2-Pyridyl Connectivity

The position of pyridine attachment to the thiophene ring directly controls the regioselectivity of subsequent deprotonation reactions. In 2-(5-bromothiophen-2-yl)pyridine, the pyridine nitrogen at the 2-position exerts a strong directing effect that favors deprotonation at the thiophene C-3 position under standard conditions. However, in 3-(5-bromothiophen-2-yl)pyridine, this directing effect is absent due to the meta-like relationship of the 3-pyridyl substituent relative to the thiophene ring positions, resulting in fundamentally different regioselectivity outcomes . A 2023 Synlett study demonstrated that for 2-(5-bromo-2-thienyl)pyridine, switching between LiTMP and KDA as the metal amide base with different solvents enabled regiodivergent synthesis of all four possible iodinated constitutional isomers from a single starting material—a level of regiochemical control that would not be achievable with the 3-pyridyl isomer .

Regioselectivity: 3- vs. 2-Pyridyl
Cross-study
3-pyridyl: no N-directed metalation; 2-pyridyl: strong C-3 bias
3-Pyridyl connectivity may enable distinct regioisomeric products
Regioselectivity switch depends on base and solvent conditions
Regioselective deprotonation Pyridylthiophene Metalation Constitutional isomers

Bithiophene Photosensitizer Intermediate

3-(5-Bromothiophen-2-yl)pyridine has been specifically validated and patented as a key intermediate in the synthesis of 5-(3-pyridyl)-2,2'-bithiophene, a photosensitizer used in photochemical isomerization reactions including the conversion of tachysterol compounds to previtamin D₃ [1]. The patented process describes an efficient synthetic route achieving high yield and purity of the bithiophene product, with 3-(5-bromothiophen-2-yl)pyridine serving as the essential aryl bromide coupling partner [2]. The 3-pyridyl substitution pattern on the thiophene is structurally required for this specific photosensitizer—the 2-pyridyl isomer would produce a different bithiophene derivative with altered photophysical properties (absorption maxima, singlet oxygen quantum yield) that may not meet application specifications [3].

Bithiophene Photosensitizer Intermediate
Head-to-head
Patent-reported route to 5-(3-pyridyl)-2,2'-bithiophene
Structurally required regioisomer for target photosensitizer
2-Pyridyl isomer yields distinct compound with altered photophysics
Photosensitizer Bithiophene Photochemical isomerization Organic electronics

Electronic Structure Differentiation: Pyridine Attachment Position Modulates π-Conjugation and Charge Transport Properties

The position of pyridine attachment to the thiophene ring modulates the extent of π-conjugation and the resulting frontier molecular orbital energies. In 3-(5-bromothiophen-2-yl)pyridine, the pyridine ring is attached at the 3-position (meta relative to thiophene C-2 and C-4), resulting in a cross-conjugated electronic structure where π-electron delocalization is partially interrupted compared to the linearly conjugated 2-pyridyl isomer [1]. DFT studies on arylated pyridine derivatives indicate that pyridine substitution position affects HOMO-LUMO gaps by approximately 0.1-0.3 eV and alters non-linear optical (NLO) responses [2]. This electronic differentiation is particularly relevant for materials applications where precise tuning of frontier orbital energies is required for charge injection and transport in organic electronic devices [3].

Electronic Structure Differentiation
Class-level
HOMO-LUMO gap difference ~0.1–0.3 eV wider (DFT)
Cross-conjugation may tune frontier orbital energies for charge transport
Class-level inference from analogous pyridine-thiophene systems
π-Conjugation HOMO-LUMO gap Charge transport Organic semiconductors DFT

3-(5-Bromothiophen-2-yl)pyridine Applications


Synthesis of 5-(3-Pyridyl)-2,2'-bithiophene Photosensitizers

3-(5-Bromothiophen-2-yl)pyridine serves as the key aryl bromide intermediate in the patented synthesis of 5-(3-pyridyl)-2,2'-bithiophene, a photosensitizer employed in photochemical isomerization reactions including tachysterol-to-previtamin D₃ conversion [1]. The 3-pyridyl substitution pattern is structurally required for this specific photosensitizer; alternative regioisomers yield different compounds with altered photophysical properties. Procurement of this specific compound ensures access to the validated synthetic route with established yields and purity specifications [2].

Suzuki-Miyaura Cross-Coupling for Extended π-Conjugated Materials

The C-Br bond in 3-(5-bromothiophen-2-yl)pyridine undergoes efficient palladium-catalyzed Suzuki-Miyaura coupling with aryl- and heteroarylboronic acids under mild conditions (60-80°C, 1-2 mol% Pd catalyst), enabling the construction of extended π-conjugated systems for organic electronic applications [1]. The intermediate reactivity of the C-Br bond provides a practical balance between coupling efficiency and side-reaction avoidance compared to more reactive C-I analogs or less reactive C-Cl analogs [2]. The cross-conjugated electronic structure resulting from 3-pyridyl attachment offers distinct HOMO-LUMO gap characteristics that may be advantageous for specific charge-transport material designs .

C-H Heteroarylation for Scaffold Diversification

3-(5-Bromothiophen-2-yl)pyridine can undergo palladium-catalyzed direct C-H heteroarylation with various heteroarenes, providing a simpler access route to heteroarylated nitrogen-based derivatives without requiring pre-functionalized coupling partners [1]. The 3-pyridyl substitution pattern, lacking the strong nitrogen-directing effect present in the 2-pyridyl isomer, may offer different regioselectivity outcomes in subsequent functionalization steps, providing access to constitutional isomers that are difficult to obtain from other regioisomers [2].

Organic Electronics Materials Development

Pyridine-thiophene derivatives serve as building blocks for electron-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells [1]. 3-(5-Bromothiophen-2-yl)pyridine provides a bromine handle for incorporation into larger conjugated architectures while the 3-pyridyl-thiophene connectivity offers a cross-conjugated electronic motif that may be preferred when interrupted π-delocalization is desired for tuning frontier orbital energies. The compound's availability at 95-97% purity from commercial suppliers [2] supports reproducible materials synthesis without requiring in-house bromination steps.

Application
Selection Property
Validation Focus
Bithiophene photosensitizer synthesis
Regioisomeric fidelity
Structural confirmation vs. 2-/4-pyridyl analogs
π-Conjugated material building block
C-Br coupling reactivity window
Coupling efficiency vs. C-I and C-Cl analogs
C-H heteroarylation scaffold diversification
3-Pyridyl connectivity
Regioselectivity outcomes in subsequent functionalization
Organic electronics charge-transport materials
Cross-conjugated electronic structure
HOMO-LUMO gap vs. linear-conjugated isomers

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